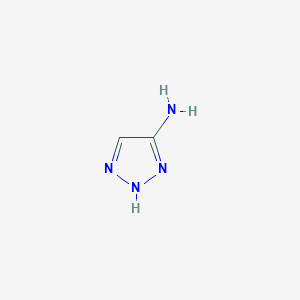

1H-1,2,3-Triazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2H-triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c3-2-1-4-6-5-2/h1H,(H3,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIAIROWMJGMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60485415 | |

| Record name | 4-amino-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30132-90-2 | |

| Record name | 4-amino-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1,2,3-Triazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1H-1,2,3-Triazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the 4-Amino-1,2,3-triazole Scaffold

The 1H-1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, prized for its exceptional stability, unique electronic properties, and capacity for hydrogen bonding. The introduction of a primary amine at the 4-position unlocks a wealth of synthetic possibilities, transforming the humble triazole into a versatile building block for constructing complex molecular architectures. This guide provides a comprehensive overview of the synthesis and detailed characterization of 1H-1,2,3-Triazol-4-amine, offering field-proven insights for researchers engaged in drug discovery and materials development. Its derivatives have shown promise as potent inhibitors of key biological targets, including indoleamine 2,3-dioxygenase (IDO1), a critical enzyme in immuno-oncology.[1] The stable aromatic core of this compound is highly resistant to metabolic degradation, oxidation, and reduction, making it an attractive framework for the design of robust therapeutic agents.[2]

I. Strategic Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound can be approached through several strategic routes. Here, we detail two distinct and reliable methods, each with its own mechanistic rationale and experimental considerations.

A. Method 1: Cyclization of an Azido-nitrile Precursor

This classic approach builds the triazole ring from an acyclic precursor containing the requisite nitrogen and carbon atoms. The key is the intramolecular cyclization of a β-azido substituted nitrile.

Workflow for Method 1

Sources

biological activity of 1H-1,2,3-Triazol-4-amine derivatives

An In-depth Technical Guide: The Diverse Biological Activities of 1H-1,2,3-Triazole Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its unique chemical properties and broad spectrum of biological activities.[1][2][3] Synthetically accessible, particularly through the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," this moiety serves as a stable and versatile building block in the design of novel therapeutic agents.[4][5] Derivatives of 1H-1,2,3-triazole, particularly those functionalized with amine groups, have demonstrated remarkable potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][4][5][6][7] This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and structure-activity relationships of these derivatives, offering field-proven insights and detailed experimental protocols for their synthesis and evaluation.

The 1,2,3-Triazole Scaffold: A Privileged Structure in Drug Discovery

The 1,2,3-triazole core is considered a "privileged" scaffold in medicinal chemistry. Its unique combination of features makes it an ideal component for creating diverse molecular architectures with significant therapeutic potential.

-

Bioisosterism and Stability: The triazole ring is an excellent bioisostere for other functional groups, such as amide bonds, and can mimic their spatial and electronic properties.[8] It is chemically robust, resistant to metabolic degradation, and capable of forming hydrogen bonds, dipole-dipole, and π-stacking interactions, which are crucial for binding to biological targets like enzymes and receptors.[9][10]

-

Synthetic Accessibility via "Click Chemistry": The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, allowing for the rapid generation of large libraries of compounds for high-throughput screening.[4][5]

Core Synthesis and Experimental Protocols

The CuAAC reaction remains the cornerstone for synthesizing the 1,4-disubstituted 1H-1,2,3-triazole core. The general workflow involves the reaction of an organic azide with a terminal alkyne in the presence of a copper(I) catalyst.

General Experimental Protocol: Synthesis of a Representative 1,2,3-Triazole Derivative

This protocol describes the synthesis of a 1-aryl-1H-1,2,3-triazole derivative, a common structural motif in biologically active compounds.

Objective: To synthesize a model 1,4-disubstituted 1,2,3-triazole via CuAAC.

Materials:

-

Substituted Phenyl Azide (1.0 eq)

-

Substituted Phenylacetylene (1.0 eq)

-

Sodium Ascorbate (0.2 eq)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 eq)[4]

-

Solvent: t-Butanol/Water (1:1 mixture)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted phenyl azide (1.0 eq) and substituted phenylacetylene (1.0 eq) in a 1:1 mixture of t-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water and a solution of CuSO₄·5H₂O (0.1 eq) in water.

-

Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The reaction is often exothermic and may change color. Causality Note: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-12 hours).

-

Workup: Once the reaction is complete, add water to the mixture and extract the product with dichloromethane (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 1,4-disubstituted 1,2,3-triazole derivative.

-

Characterization: Confirm the structure of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and HRMS.

Anticancer Activities

1,2,3-triazole derivatives have emerged as a highly promising class of anticancer agents, exhibiting potent activity against a wide range of human cancer cell lines, including those of the lung, breast, colon, and melanoma.[1][4][11][12][13][14]

Mechanisms of Action

The anticancer effects of these compounds are often multi-faceted, targeting several key cellular processes.

-

Induction of Apoptosis and Cell Cycle Arrest: Many 1,2,3-triazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis). Mechanistic studies show they can modulate the expression of key regulatory proteins, such as upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[9] Some compounds have also been shown to cause cell cycle arrest, typically at the G0/G1 or G2/M phase, thereby preventing cancer cell proliferation.[4]

-

Enzyme Inhibition: A primary mechanism of action is the inhibition of enzymes critical for cancer cell survival and proliferation. This includes:

-

Kinases: Derivatives have been designed as inhibitors of tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[15]

-

Topoisomerases: Certain hybrids act as topoisomerase II inhibitors, preventing DNA replication in rapidly dividing cancer cells.[15]

-

Matrix Metalloproteinases (MMPs): Some derivatives inhibit MMP-2 and MMP-9, enzymes involved in tumor invasion and metastasis.[4]

-

Caption: Apoptotic pathway induced by 1,2,3-triazole derivatives.

Data Summary: In Vitro Cytotoxicity of Selected 1,2,3-Triazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Phosphonate 1,2,3-Triazole | HT-1080 (Fibrosarcoma) | 15.13 | [4] |

| Phosphonate 1,2,3-Triazole | MCF-7 (Breast) | 18.06 | [4] |

| 1,2,3-Triazole-Amino Acid Conjugate | MCF-7 (Breast) | <10 | [8] |

| 1,2,3-Triazole-Amino Acid Conjugate | HepG2 (Liver) | <10 | [8] |

| 1,2,3-Triazole-Chromene Hybrid | A549 (Lung) | 1.02 - 74.28 | [12] |

| 1,2,3-Triazole-Betulinic Acid Hybrid | A549 (Lung) | 3.7 - 9.0 | [12] |

Antimicrobial and Antiviral Activities

The 1,2,3-triazole scaffold is a cornerstone in the development of agents to combat infectious diseases.

Antimicrobial (Antibacterial & Antifungal) Activity

Derivatives have shown significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria, as well as fungal pathogens like Candida albicans and Aspergillus niger.[5][16] The conjugation of 1,2,3-triazoles with carbohydrates has been shown to enhance both solubility and biological activity.[5] Some compounds not only exhibit bactericidal effects but can also interfere with biofilm formation, a key factor in chronic infections and antimicrobial resistance.[17]

Antiviral Activity

1,2,3-triazole derivatives have demonstrated a broad spectrum of antiviral activities.[18][19] They have been investigated as potential agents against influenza virus, human immunodeficiency virus (HIV), hepatitis B and C viruses, and SARS-CoV-2.[6][18][19] The mechanism of action often involves the inhibition of key viral proteins. For example, certain lupinine-derived triazoles have been shown to inhibit influenza virus replication by targeting the hemagglutinin and neuraminidase proteins, which are essential for viral entry and release.[6]

Caption: General workflow for triazole derivative drug discovery.

Anti-inflammatory Activity

Mechanism of Action: The primary anti-inflammatory mechanism involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[22][23] COX-2 is responsible for the synthesis of inflammatory mediators like prostaglandins. By selectively inhibiting COX-2, these compounds can reduce inflammation with potentially fewer gastrointestinal side effects than non-selective NSAIDs. Furthermore, some derivatives have been shown to modulate the balance of pro-inflammatory (e.g., IL-6, TNF-α) and anti-inflammatory (e.g., IL-4) cytokines, further contributing to their anti-inflammatory effect.[22] For instance, certain hybrids have demonstrated potent inhibition of nitric oxide (NO) production in BV2 cell lines, a key indicator of anti-inflammatory potential.[7]

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell viability and is commonly used for primary screening of potential anticancer agents.[11]

Objective: To determine the concentration of a 1,2,3-triazole derivative that inhibits 50% of cancer cell growth (IC₅₀).

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

1,2,3-triazole test compound, dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment. Self-Validation: Include wells for 'no cell' controls (media only) to determine background absorbance.

-

Compound Treatment: Prepare serial dilutions of the triazole compound in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Self-Validation: Include 'untreated' wells (vehicle control, e.g., 0.5% DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

Derivatives based on the 1H-1,2,3-triazole scaffold represent a highly versatile and potent class of biologically active molecules. Their synthetic tractability, metabolic stability, and ability to interact with a wide array of biological targets underscore their immense therapeutic potential. The research clearly demonstrates significant promise in oncology, infectious diseases, and inflammatory conditions.

Future research should focus on:

-

Target Selectivity: Designing derivatives with higher selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and enhance safety profiles.

-

Hybrid Molecules: Continuing the successful strategy of creating hybrid molecules that combine the triazole core with other known pharmacophores to achieve synergistic effects or overcome drug resistance.[13][14]

-

In Vivo Efficacy: Translating the promising in vitro results into robust in vivo models to evaluate their pharmacokinetic and pharmacodynamic properties.

-

New Therapeutic Areas: Exploring the activity of these derivatives against other targets, such as those involved in neurodegenerative diseases or metabolic disorders.[24][25][26]

The continued exploration of the chemical space around the 1H-1,2,3-triazole nucleus is a compelling strategy that holds the key to discovering next-generation therapeutics.

References

- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv

- Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjug

- Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (n.d.).

- Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention. (n.d.). PubMed.

- Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. (n.d.). Biomedical and Pharmacology Journal.

- Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. (2024). MDPI.

- Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (n.d.).

-

A Literature Review Focusing on the Antiviral Activity of[4][8][24] and[4][5][8]-triazoles. (2024).

- Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. (n.d.).

-

A Literature Review Focusing on the Antiviral Activity of[4][8][24] and[4][5][8]-triazoles. (2023).

- 1,2,3-Triazole-Containing Compounds as Anti-Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure-Activity Relationship. (n.d.).

- Examples of 1,2,3-triazole containing molecules with antiviral activity. (n.d.).

- 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity rel

- Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (2020). PubMed.

- Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents. (n.d.). PubMed.

- Mechanisms of action of 1,2,3-triazole hybrids. (n.d.).

- Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid. (2025). PubMed Central.

- Demonstrative examples of 1,2,3-triazoles with anti-inflammatory activity. (n.d.).

- New 1,2,3-triazoles and their oxime derivatives: AChE/BChE enzyme inhibitory and DNA binding properties. (n.d.). Taylor & Francis Online.

- Anti-inflammatory activity of 1,2,3-triazoles 5a-5j Volume of edema a... (n.d.).

- Reported 1,2,3-triazole scaffolds as multi-target enzyme inhibitors. (n.d.).

- Some examples of 1,2,3-triazole used as inhibitors of butyrylcholinesterase (BuChE) and neuroprotective agents. (n.d.).

- New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. (n.d.). PubMed Central.

- 1,2,3-Triazole-Containing Compounds as Anti-Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure-Activity Relationship. (2025).

- 1,2,3-Triazole hybrids as anticancer agents: A review. (2021). PubMed.

- Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles. (n.d.).

- Full article: Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Taylor & Francis Online.

Sources

- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1,2,3-Triazole hybrids as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benthamdirect.com [benthamdirect.com]

- 19. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 23. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the 1H-1,2,3-Triazol-4-amine Scaffold in Medicinal Chemistry

Abstract

The 1H-1,2,3-triazol-4-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties, including its capacity for hydrogen bonding, dipole interactions, and its role as a bioisostere for amide bonds, make it a versatile building block in drug design. This guide provides a comprehensive overview of the synthesis, structure-activity relationships, and diverse pharmacological applications of this compound derivatives. We will delve into the synthetic methodologies, with a particular focus on "click chemistry" and the Dimroth rearrangement, and explore how this scaffold has been instrumental in the development of novel therapeutic agents across various disease areas, including cancer, infectious diseases, and neurological disorders. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and advanced insights into the utility of this remarkable chemical entity.

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds. These "privileged scaffolds" serve as versatile templates for the design of new drugs. The 1H-1,2,3-triazole ring system, and specifically its 4-amino substituted variant, has emerged as a prominent member of this class.[1][2] Its appeal lies in a confluence of favorable characteristics:

-

Synthetic Accessibility: The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, providing a reliable and high-yielding route to this scaffold.[3][4][5][6]

-

Physicochemical Properties: The triazole ring is a stable aromatic system, resistant to metabolic degradation, and possesses a significant dipole moment, enhancing its ability to engage in favorable interactions with biological targets.[7][8]

-

Bioisosteric Mimicry: The 1,4-disubstituted 1,2,3-triazole moiety is an excellent bioisostere for the trans-amide bond, a common functional group in peptides and other biologically active molecules.[7][9][10][11] This allows for the modification of peptide-based drugs to improve their pharmacokinetic properties, such as resistance to enzymatic hydrolysis.[9][12]

The 4-amino substituent further enhances the scaffold's utility by providing a key hydrogen bond donor and a site for further functionalization, enabling the exploration of a vast chemical space. This guide will explore the intricacies of this scaffold, from its synthesis to its successful application in drug discovery.

Synthetic Strategies: Building the this compound Core

The efficient construction of the this compound scaffold is paramount to its widespread use. Several synthetic methodologies have been developed, with "click chemistry" and rearrangements being the most prominent.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely employed method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][4][5][6] This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species. To introduce the 4-amino group, ynamides are often used as the alkyne component.

Experimental Protocol: General Procedure for CuAAC Synthesis of 1-Aryl-1H-1,2,3-triazol-4-amines

-

Reactant Preparation: In a clean, dry flask, dissolve the desired aryl azide (1.0 eq.) and the corresponding ynamide (1.1 eq.) in a suitable solvent system, such as a mixture of t-butanol and water (1:1).

-

Catalyst Addition: To the solution, add sodium ascorbate (0.2 eq.) followed by copper(II) sulfate pentahydrate (0.1 eq.). The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-1H-1,2,3-triazol-4-amine.

Causality Behind Experimental Choices:

-

Solvent System: The use of a t-butanol/water mixture ensures the solubility of both the organic reactants and the inorganic copper catalyst.

-

In situ Catalyst Generation: The addition of sodium ascorbate provides a continuous supply of the active Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state.

-

Purification: Column chromatography is a standard and effective method for separating the desired triazole product from unreacted starting materials and catalyst residues.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for this compound synthesis.

The Dimroth Rearrangement

The Dimroth rearrangement is a fascinating and useful reaction in heterocyclic chemistry, allowing for the isomerization of certain 1,2,3-triazoles.[13][14] This rearrangement involves the exchange of endocyclic and exocyclic nitrogen atoms.[13] In the context of 4-aminotriazoles, it can be a powerful tool for accessing specific substitution patterns that may be difficult to obtain through direct cycloaddition. The reaction typically proceeds through a ring-opening to a diazo intermediate, followed by rotation and ring-closure.[13][14]

Mechanism of the Dimroth Rearrangement:

-

Ring Opening: The initial 1,2,3-triazole undergoes a ring-opening to form a diazo intermediate.

-

Conformational Change: The intermediate can undergo C-C bond rotation.

-

Ring Closure: An intramolecular cyclization occurs to form the rearranged 1,2,3-triazole.

The Dimroth rearrangement has been utilized in the synthesis of various nitrogen-rich compounds and has even found applications in the field of energetic materials.[15]

Caption: The Dimroth Rearrangement pathway for 1,2,3-triazole isomerization.

The this compound Scaffold in Medicinal Chemistry: A Multifaceted Role

The unique properties of the this compound scaffold have led to its incorporation into a wide array of therapeutic agents. Its ability to act as a pharmacophore, a bioisostere, and a versatile linker has been exploited in the design of drugs targeting various diseases.

As a Core Pharmacophore

The triazole ring and the 4-amino group can directly participate in key interactions with biological targets. The nitrogen atoms of the triazole can act as hydrogen bond acceptors, while the amino group is an excellent hydrogen bond donor. These interactions are crucial for the binding affinity and selectivity of many drugs.[1][16][17]

Table 1: Examples of Pharmacological Activities of 1,2,3-Triazole-4-amine Derivatives

| Therapeutic Area | Target | Example Activity | Reference |

| Anticancer | Kinases, Tubulin | Inhibition of tumor cell growth | [18] |

| Antimicrobial | Bacterial enzymes | Inhibition of bacterial proliferation | [8][19] |

| Antiviral | Viral proteases, polymerases | Inhibition of viral replication | [2] |

| Anticonvulsant | Ion channels | Modulation of neuronal excitability | [18] |

| Anti-inflammatory | COX, LOX | Reduction of inflammatory mediators | [2] |

| Antitubercular | M. tuberculosis enzymes | Inhibition of mycobacterial growth | [20] |

As an Amide Bioisostere

One of the most powerful applications of the 1,4-disubstituted 1,2,3-triazole scaffold is its use as a bioisosteric replacement for the amide bond.[7][9][10][11] Amide bonds are susceptible to hydrolysis by proteases, which can limit the oral bioavailability and in vivo stability of peptide-based drugs. The triazole ring mimics the steric and electronic properties of the amide bond but is significantly more stable.[9][12]

Key Features of the Triazole as an Amide Mimic:

-

Similar Geometry: The 1,4-disubstituted triazole has a similar size and planarity to the trans-amide bond.[9][11]

-

Hydrogen Bonding Capabilities: The triazole ring can participate in hydrogen bonding interactions similar to the amide group.[7]

-

Dipole Moment: The triazole ring possesses a significant dipole moment, which can contribute to favorable interactions with protein targets.[7]

The successful application of this bioisosteric replacement has been demonstrated in various drug candidates, leading to improved pharmacokinetic profiles.[12][21]

Caption: Bioisosteric replacement of an amide bond with a 1,2,3-triazole ring.

Structure-Activity Relationship (SAR) Studies: Guiding Drug Design

Systematic modification of the substituents on the this compound scaffold is a common strategy to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates. SAR studies have revealed key insights into the structural requirements for activity in various therapeutic areas.

For instance, in the development of antimicrobial agents, the nature of the substituent at the 1-position of the triazole ring has been shown to be critical for activity against different bacterial strains.[19] Similarly, in the design of anticancer agents, modifications to the amino group at the 4-position can significantly impact the compound's ability to inhibit specific kinases.

Future Perspectives

The this compound scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on:

-

Novel Synthetic Methodologies: The development of even more efficient and sustainable methods for the synthesis of this scaffold will further accelerate its application.

-

Fragment-Based Drug Design: The use of the 4-aminotriazole as a core fragment in fragment-based screening campaigns will likely lead to the discovery of novel hits for a variety of targets.[7]

-

Combinatorial Chemistry: The amenability of the CuAAC reaction to high-throughput synthesis makes the this compound scaffold ideal for the construction of large and diverse compound libraries for screening.[7]

-

Targeted Drug Delivery: The triazole linker can be used to conjugate drugs to targeting moieties, such as antibodies or peptides, to improve their delivery to specific cells or tissues.

Conclusion

The this compound scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its synthetic accessibility, favorable physicochemical properties, and its ability to act as a versatile pharmacophore and amide bioisostere have made it an invaluable tool for drug discovery professionals. As our understanding of its chemical biology deepens and synthetic methodologies continue to evolve, we can expect to see an even greater number of innovative therapeutics based on this remarkable heterocyclic core reaching the clinic in the years to come.

References

- Dimroth rearrangement - Wikipedia. (n.d.).

- Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. (2021). Chemical Engineering Journal, 414, 128893.

- Previously reported syntheses of 4‐amino‐1,2,3‐triazole derivatives (A, B). Our strategy (C). (n.d.).

- The Dimroth Rearrangement: A Comprehensive Analysis. (2025). Star Chemistry.

- Bioisosteric Replacement through 1,2,3-triazolyl Linkage Significantly Potentiate Biological Activity in Lidocaine and Etidocaine Analogs: Rational Design and Local Anesthetic Activity. (2023). Pharmaceuticals, 16(10), 1469.

- Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review. (2018). RSC Advances, 8(38), 21379-21392.

-

The Dimroth rearrangement of 1,2,3-triazoles in the synthesis of anion receptors based on calix[14]arenas. (2004). Arkivoc, 2004(11), 147-157. Retrieved January 11, 2026, from

- A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025). Molecules, 30(11), 2345.

- The "click" reaction in the synthesis of 1,2,3-triazoles: Chemical aspects and applications. (2007). Journal of the Brazilian Chemical Society, 18(2), 228-254.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 972388.

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 972388. Retrieved January 11, 2026, from [Link]

- 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. (2022). Journal of Organic and Pharmaceutical Chemistry, 20(2), 27-51.

- Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. (2013). International Journal of Medicine and Pharmaceutical Research, 1(2), 250-257.

-

Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2020). Molecules, 25(5), 1145. Retrieved January 11, 2026, from [Link]

-

Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure-Activity Relationship Studies. (2021). Journal of Medicinal Chemistry, 64(17), 13036-13053. Retrieved January 11, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). Molecules, 30(8), 1234. Retrieved January 11, 2026, from [Link]

- Synthesis of 4-(1H-1,2,3-Triazol-4-YL)-1,3-Thiazole-2-Amine Derivatives. (2025). Molecules, 30(15), 3456.

- Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (2023). Results in Chemistry, 5, 100834.

-

Using click chemistry toward novel 1,2,3-triazole-linked dopamine D3 receptor ligands. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3439-3443. Retrieved January 11, 2026, from [Link]

-

Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809. (2019). ACS Medicinal Chemistry Letters, 10(11), 1564-1570. Retrieved January 11, 2026, from [Link]

- Bioisosteric relationship of 1,4‐disubstituted 1,2,3‐triazoles and... (n.d.).

- 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. (2022). Journal of Organic and Pharmaceutical Chemistry, 20(2), 27-51.

-

An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry, 208, 112832. Retrieved January 11, 2026, from [Link]

- 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2015). International Journal of Pharmaceutical Sciences and Research, 6(9), 3676-3687.

- Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Journal of the Iranian Chemical Society, 21(1), 1-28.

-

Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. (2022). Catalysts, 12(5), 535. Retrieved January 11, 2026, from [Link]

- 1-Amino-1,2,4-triazole|High-Purity Research Chemical. (n.d.).

- Bioisosteric Replacement of Amides with 1,2,3- Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. (2025). ACS Chemical Neuroscience, 16(20), 3456-3467.

-

An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. (2022). Molecules, 27(19), 6524. Retrieved January 11, 2026, from [Link]

-

Click chemistry: 1,2,3-triazoles as pharmacophores. (2011). Chemical Society Reviews, 40(10), 2696-2718. Retrieved January 11, 2026, from [Link]

- An updated review on 1,2,3-/1,2,4-triazoles: synthesis and diverse range of biological potential. (2025). Journal of Biomolecular Structure and Dynamics, 43(13), 1-25.

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry, 10, 888284. Retrieved January 11, 2026, from [Link]

- A Comprehensive review on 1, 2,4 Triazole. (2021). International Journal of Pharmaceutical Research & Allied Sciences, 10(3), 414-430.

-

1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs. (2022). International Journal of Molecular Sciences, 23(23), 15064. Retrieved January 11, 2026, from [Link]

- 1,2,4-triazoles: Synthetic strategies and pharmacological. (2016). Mini-Reviews in Medicinal Chemistry, 16(14), 1149-1173.

-

1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae. (2017). RSC Advances, 7(82), 52084-52090. Retrieved January 11, 2026, from [Link]

- The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. (n.d.).

-

Synthesis of 1,2,3-Triazoles. (n.d.). Retrieved January 11, 2026, from [Link]

- Recent developments in the chemistry of 1H- and 4H-1,2,4-triazoles. (2025). Chemistry of Heterocyclic Compounds, 61(8), 1-25.

- Click Chemistry: 1,2,3-Triazoles as Pharmacophores. (2011). Chemistry – An Asian Journal, 6(10), 2696-2718.

- Click Chemistry: 1,2,3‐Triazoles as Pharmacophores. (2011). Chemistry – An Asian Journal, 6(10), 2696-2718.

Sources

- 1. Click chemistry: 1,2,3-triazoles as pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bioisosteric Replacement through 1,2,3-triazolyl Linkage Significantly Potentiate Biological Activity in Lidocaine and Etidocaine Analogs: Rational Design and Local Anesthetic Activity | Bentham Science [eurekaselect.com]

- 10. Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 14. starchemistry888.com [starchemistry888.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Click Chemistry: 1,2,3-Triazoles as Pharmacophores | CoLab [colab.ws]

- 17. scilit.com [scilit.com]

- 18. researchgate.net [researchgate.net]

- 19. 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Using click chemistry toward novel 1,2,3-triazole-linked dopamine D3 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis of 1H-1,2,3-Triazol-4-amine isomers

An In-depth Technical Guide to the Spectroscopic Analysis of 1H-1,2,3-Triazol-4-amine Isomers

Introduction

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its metabolic stability, hydrogen bonding capabilities, and dipole character.[1] this compound, a seemingly simple molecule, presents a significant analytical challenge due to the existence of multiple isomers, primarily through a phenomenon known as tautomerism. For researchers in drug discovery and development, an unambiguous structural characterization is not merely an academic exercise; it is a prerequisite for understanding structure-activity relationships (SAR), ensuring patentability, and meeting regulatory standards.

This guide provides a comprehensive, field-proven framework for the spectroscopic analysis of this compound isomers. Moving beyond a simple recitation of techniques, we will explore the causality behind experimental choices and present an integrated workflow designed for robust and reliable structural elucidation.

The Isomeric Landscape: A Deep Dive into Tautomerism

The primary source of isomerism in this compound is annular prototropic tautomerism, where the acidic proton on the triazole ring can migrate between the nitrogen atoms.[2] This creates a dynamic equilibrium between different tautomeric forms. For an aminotriazole, the principal isomers to consider are the 1H, 2H, and 3H forms, though the 3H form is often consolidated into the 1H designation due to rapid exchange. The two most distinct and analytically relevant forms are the 1H- and 2H-tautomers.

The position of this equilibrium is not static; it is influenced by the molecule's environment, including its physical state (gas, liquid, solid), solvent polarity, and temperature.[3] In the gas phase, the 2H tautomer of the parent 1,2,3-triazole is estimated to be more stable, a critical piece of information for interpreting mass spectrometry data.[3] Understanding this dynamic is the first step in a successful spectroscopic analysis.

Caption: Integrated workflow for isomer characterization.

Data Summary

The following table summarizes the expected spectroscopic characteristics for the primary tautomers of 1,2,3-triazol-4-amine. Note that exact values will vary with solvent and instrumentation.

| Spectroscopic Feature | This compound (Asymmetric) | 2H-1,2,3-Triazol-4-amine (Symmetric) | Rationale |

| ¹H NMR (C5-H) | Single, distinct chemical shift | Single, distinct chemical shift (different from 1H) | Electronic environment of C5-H is unique in each tautomer. |

| ¹³C NMR (C4, C5) | Two distinct signals | One signal (or two very close signals) | Symmetry in the 2H-tautomer makes C4 and C5 chemically equivalent. |

| MS Fragment | [M+H - N₂]⁺ | [M+H - N₂]⁺ | Characteristic loss for the 1,2,3-triazole ring. [4] |

| IR (N-H Ring) | Broad band, position reflects H-bonding | Broad band, position reflects H-bonding | Position/shape may differ due to varied intermolecular interactions. |

Experimental Protocols

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for polar compounds and its ability to form hydrogen bonds can slow down the exchange of the N-H proton, making it more likely to be observed.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be needed due to the lower natural abundance of ¹³C and the potential for quaternary carbons.

-

If assignments are ambiguous, acquire 2D spectra such as HSQC (to correlate protons to their directly attached carbons) and HMBC (to see long-range H-C correlations, which can help map the ring structure).

-

-

Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO signal (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (δ ~39.52 ppm).

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid. Causality: Formic acid aids in the protonation of the analyte, facilitating its detection in positive ion mode ESI.

-

Data Acquisition:

-

Infuse the sample solution into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500).

-

For MS/MS, set the instrument to isolate the calculated m/z of the protonated parent molecule and apply collision-induced dissociation (CID) energy to induce fragmentation.

-

-

Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass to confirm the elemental formula. Analyze the fragmentation pattern from the MS/MS spectrum.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly on the ATR crystal and apply pressure.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the key functional groups (N-H, C-H, etc.).

Conclusion

The spectroscopic characterization of this compound isomers is a task that demands a meticulous and integrated analytical approach. By understanding the principles of tautomerism and leveraging the synergistic strengths of NMR, mass spectrometry, and IR spectroscopy, researchers can achieve unambiguous structural elucidation. The workflow and protocols detailed in this guide provide a robust framework for navigating the complexities of these important heterocyclic compounds, ensuring data integrity and confidence in downstream applications, from fundamental research to advanced drug development.

References

- Gilchrist, T.L., et al. (1976). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, (9), pp.988-993. Available at: https://pubs.rsc.org/en/content/articlelanding/1976/p1/p19760000988

- BenchChem (2025). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. BenchChem. Available at: https://www.benchchem.

- ElectronicsAndBooks.com (n.d.). Mass Spectra of 1,2,3-Triazoles. Available at: https://electronicsandbooks.com/eab1/manual/Magazine/J/JCS%20Perkin%201/1976-P1-0988.pdf

- Badsara, S.S., et al. (2013). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings, 1536(1), pp.251-252. Available at: https://pubs.aip.

- Samultsev, D.O., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A, 128(17), pp.3231-3240. Available at: https://pubmed.ncbi.nlm.nih.gov/38512530/

- ResearchGate (n.d.). Schematic representation of tautomerism of triazoles. Available at: https://www.researchgate.net/figure/Schematic-representation-of-tautomerism-of-triazoles_fig1_282570077

- BenchChem (n.d.). Spectroscopic analysis (NMR, IR, MS) of synthesized triazole compounds. Available at: https://www.benchchem.com/blog/spectroscopic-analysis-nmr-ir-ms-of-synthesized-triazole-compounds/

- ResearchGate (n.d.). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. Available at: https://www.researchgate.

- National Chemical Laboratory (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: https://dspace.ncl.res.in/xmlui/handle/20.500.12272/2361

- Al-Hourani, B.J., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 23(11), p.2798. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278330/

- The Royal Society of Chemistry (n.d.). Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p. Available at: https://www.rsc.

- Gatilov, Y.V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), p.1772. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9865187/

- ResearchGate (n.d.). Stereochemical insights into functionalized triazoles: applications of NMR and quantum chemistry. Available at: https://www.researchgate.

- TSI Journals (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. Trade Science Inc. Available at: https://www.tsijournals.com/articles/synthesis-characterization-of-1-2-4triazoles-and-antimicrobial-screening.pdf

- Badsara, S.S., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2392(1), p.020017. Available at: https://pubs.aip.org/aip/acp/article/2392/1/020017/1074704

- MDPI (2021). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 26(23), p.7197. Available at: https://www.mdpi.com/1420-3049/26/23/7197

- ChemicalBook (n.d.). 3-Amino-1,2,4-Triazole(61-82-5) 1H NMR spectrum. Available at: https://www.chemicalbook.com/spectrum/61-82-5_1HNMR.htm

- The Royal Society of Chemistry (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Available at: https://www.rsc.

- Klásek, A., et al. (2012). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Arkivoc, 2012(5), pp.103-116. Available at: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2012/5

- American Chemical Society (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available at: https://www.acs.org/meetings/search-results.html?

- Zaleski, D.P., et al. (2022). Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. The Journal of Chemical Physics, 157(8), p.084303. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9426372/

- ResearchGate (n.d.). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available at: https://www.researchgate.

- Czernek, J., et al. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Journal of Molecular Structure, 1272, p.134179. Available at: https://pubmed.ncbi.nlm.nih.gov/36186419/

- Jetir.org (n.d.). A review on 'Triazoles': their chemistry, synthesis & pharmacological characterstics. Available at: https://www.jetir.org/papers/JETIR2208466.pdf

- ResearchGate (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Available at: https://www.researchgate.net/figure/Fig-S12-13-C-NMR-of-1-benzyl-4-phenyl-1-H-123-triazole_fig11_331301882

- Arkat USA, Inc. (2010). N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. Arkivoc, 2010(2), pp.127-143. Available at: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2010/2

- Arkat USA, Inc. (2025). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. Available at: https://www.arkat-usa.org/arkivoc-journal/blog/2025/3/12403

- National Center for Biotechnology Information (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11003410/

- ChemicalBook (n.d.). 1,2,3-1H-Triazole(288-36-8) 1H NMR spectrum. Available at: https://www.chemicalbook.com/spectrum/288-36-8_1HNMR.htm

- SpectraBase (n.d.). 1-Aminobenzotriazole - Optional[ATR-IR] - Spectrum. Available at: https://spectrabase.com/spectrum/K1r6uzLtkuH

- ResearchGate (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Available at: https://www.researchgate.net/publication/363319018_Tautomeric_behavior_of_124-triazole_derivatives_combined_spectroscopic_and_theoretical_study

- MDPI (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(15), p.4789. Available at: https://www.mdpi.com/1420-3049/27/15/4789

- ACS Publications (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry, 86(17), pp.11944-11949. Available at: https://pubs.acs.org/doi/10.1021/acs.joc.1c01016

- SpectraBase (n.d.). 1-Amino-1,2,3-triazole-4-thiocarbohydrazide - Optional[13C NMR] - Chemical Shifts. Available at: https://spectrabase.com/spectrum/6iX64K7lXfX

- National Center for Biotechnology Information (2019). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Molecules, 24(17), p.3079. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6749386/

- National Center for Biotechnology Information (2024). Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate. Available at: https://pubmed.ncbi.nlm.nih.gov/39405527/

- chemeurope.com (n.d.). Tautomer. Available at: https://www.chemeurope.com/en/encyclopedia/Tautomer.html

- ResearchGate (n.d.). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Available at: https://www.researchgate.net/publication/243456306_On_triazoles_IV-NMR_study_of_5-amino-124-triazole_isomers

- ResearchGate (n.d.). IR spectra of the synthesized compounds. Available at: https://www.researchgate.net/table/IR-spectra-of-the-synthesized-compounds_tbl1_282570077

- Journal of the Chemical Society B: Physical Organic (1969). The infrared spectra of 1,2,3-triazole N-oxides. Available at: https://pubs.rsc.org/en/content/articlelanding/1969/j2/j29690000300

Sources

- 1. jetir.org [jetir.org]

- 2. Tautomer [chemeurope.com]

- 3. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to Tautomerism in C- and N-Amino-1,2,4-triazoles

Abstract

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and physicochemical properties.[1] A critical, yet often complex, aspect governing the behavior of substituted 1,2,4-triazoles is prototropic tautomerism—the dynamic equilibrium between structural isomers that differ in the location of a proton.[2] This guide provides a comprehensive examination of the tautomeric landscapes of C-amino (3-amino- and 5-amino-) and N-amino (4-amino-) 1,2,4-triazoles. We will dissect the theoretical underpinnings of their tautomeric equilibria, present robust experimental and computational workflows for their characterization, and discuss the profound implications of these phenomena in the context of drug design and molecular recognition.

The Principle of Prototropic Tautomerism in Heterocyclic Systems

Tautomerism is a fundamental concept of isomerism where molecules, known as tautomers, rapidly interconvert through a chemical reaction, most commonly the migration of a proton (prototropy).[2] In heterocyclic systems like 1,2,4-triazoles, this dynamic equilibrium, known as annular tautomerism, involves the movement of a proton between the nitrogen atoms of the ring. The position of this mobile proton dictates the molecule's electronic distribution, hydrogen bonding capabilities, aromaticity, and overall topology.[3][4] Consequently, the predominant tautomeric form in a given environment (solid state, solution of varying polarity, or a biological active site) can drastically alter its chemical reactivity and interactions with macromolecules.[1]

The introduction of an amino group, either on a carbon atom (C-amino) or a nitrogen atom (N-amino) of the 1,2,4-triazole ring, introduces additional layers of complexity and significantly influences the relative stabilities of the possible tautomers.[3]

Tautomeric Possibilities in C-Amino-1,2,4-triazoles

For a 3(5)-amino-1,2,4-triazole, the tautomerism is twofold: annular prototropy involving the ring nitrogens and the potential for exocyclic amino-imino tautomerism. The three primary annular tautomers are the 3-amino-1H, 5-amino-1H, and 3-amino-4H forms.[1]

Caption: Annular tautomeric forms of C-amino-1,2,4-triazole.

Studies have shown that for C-amino-1,2,4-triazoles, the equilibrium often favors the 1H-tautomers, with the 4H-form being less stable.[5] The relative stability between the 3-amino-1H and 5-amino-1H forms is sensitive to substitution. Electron-withdrawing substituents on the carbon atom of the triazole ring tend to shift the equilibrium towards the 5-amino-1H-tautomer.[1]

Tautomeric Possibilities in N-Amino-1,2,4-triazoles

4-Amino-1,2,4-triazole also exhibits annular tautomerism, giving rise to three potential forms: the 1H, 2H, and 4H tautomers. The unsubstituted 1,2,4-triazole exists predominantly as the more stable 1H-tautomer over the 4H-tautomer.[3] The introduction of the 4-amino group modulates this preference, and understanding the resulting equilibrium is crucial for predicting molecular behavior.

Caption: Annular tautomeric forms of N-amino-1,2,4-triazole.

Quantitative Analysis via Computational Chemistry

Predicting the relative stabilities of tautomers is a task well-suited for computational chemistry.[6] Methods like Density Functional Theory (DFT) and high-level ab initio calculations provide invaluable insights into the thermodynamics of tautomeric equilibria in both the gas phase and solution.[7]

The causality behind this approach lies in the ability to calculate the electronic energy of each isomer with high precision. The tautomer with the lowest calculated energy is predicted to be the most stable and, therefore, the most abundant at equilibrium. These calculations can also model the effect of a solvent by using a polarizable continuum model (PCM), which simulates the bulk electrostatic effect of the medium.[7][8]

Table 1: Calculated Relative Stabilities of Amino-1,2,4-triazole Tautomers

Note: These values are for 3-amino-1,2,4-triazole and serve as an illustrative example. The relative stabilities can vary with substitution and the computational method employed.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) | Predicted Population (Aqueous) |

| 5-Amino-1H | 0.00 | 0.00 | Dominant |

| 3-Amino-1H | 1.5 - 2.5 | 1.0 - 2.0 | Minor |

| 3-Amino-4H | 6.0 - 8.0 | 5.0 - 7.0 | Negligible |

Data synthesized from principles discussed in cited literature.[3][7]

Protocol for Computational Tautomer Analysis

-

Structure Generation: Draw the 3D structures of all possible tautomers (e.g., using Avogadro or ChemDraw).

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a DFT method (e.g., B3LYP or M06-2X) with a suitable basis set (e.g., 6-311++G(d,p)). This step finds the lowest energy conformation for each isomer.[4][6]

-

Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.

-

Solvation Modeling (Optional): To model a solution environment, repeat the optimization and frequency calculations using a continuum solvation model (e.g., SMD or PCM) corresponding to the solvent of interest.[7][8]

-

Energy Comparison: Compare the final electronic energies or Gibbs free energies of all tautomers. The structure with the lowest energy is the most stable. The relative populations can be estimated using the Boltzmann distribution equation.

Caption: Computational workflow for tautomer stability prediction.

Experimental Characterization: A Multi-Technique Approach

While computational methods are predictive, experimental validation is essential for a complete understanding. A combination of spectroscopic and crystallographic techniques provides a self-validating system for characterizing tautomeric forms.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution.[9] Since prototropic exchange is often fast on the NMR timescale, the observed spectrum can be a population-weighted average of the contributing tautomers.[10] However, chemical shifts (both ¹H and ¹³C) are highly sensitive to the electronic environment, which differs significantly between tautomers, allowing for structural assignment.[3]

Causality: The choice of solvent is critical. Aprotic solvents like DMSO-d₆ are often preferred because they can slow down proton exchange with the solvent, allowing for the observation of NH protons. The solvent's polarity can also shift the equilibrium, providing further insight into the system's behavior.[8]

-

Sample Preparation: Dissolve 5-10 mg of the amino-1,2,4-triazole in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts of the triazole ring proton(s) and any NH protons. Their positions are key indicators of the tautomeric form.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons are highly diagnostic of the protonation state of the adjacent nitrogen atoms.

-

Data Analysis: Compare the observed chemical shifts with those predicted by DFT calculations for each tautomer. This synergy between experimental and computational data provides a high degree of confidence in the structural assignment. Integration of signals in the ¹H spectrum can provide a quantitative measure of the tautomer population ratios if the exchange is slow enough to resolve distinct signals.[3]

Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous proof of the tautomeric form present in the solid state.[1] By precisely mapping the atomic positions in the crystal lattice, it allows for the direct localization of hydrogen atoms, confirming the protonation state of the triazole ring.

Causality: The solid-state structure is determined by a combination of the molecule's intrinsic stability and the optimization of intermolecular interactions, such as hydrogen bonding, within the crystal lattice. The observed tautomer in a crystal may not always be the most stable form in solution, but it provides a definitive structural anchor point.[1][11]

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion).

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

-

Tautomer Assignment: Locate the hydrogen atoms, particularly the one on the triazole ring, from the electron density map. Analyze bond lengths within the triazole ring; C=N double bonds are significantly shorter than C-N single bonds, providing secondary confirmation of the tautomeric structure.[11]

Caption: Integrated workflow for the investigation of tautomerism.

Implications for Drug Development

The tautomeric state of a molecule is not an academic curiosity; it is a critical determinant of its biological activity.[3] Different tautomers of the same compound are, in effect, different molecules with distinct properties:

-

Receptor Binding: Tautomers possess different hydrogen bond donor and acceptor patterns. One tautomer might form a crucial hydrogen bond with a target protein's active site, leading to high affinity, while another tautomer, unable to form this bond, would be inactive.[3]

-

Physicochemical Properties: Tautomerism affects pKa, lipophilicity (LogP), and solubility. These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Intellectual Property: The ability to identify and selectively synthesize a specific, more active tautomer can be a key factor in securing patent protection for a new drug.

Caption: Influence of tautomerism on drug-target interactions.

Conclusion

The tautomerism of C- and N-amino-1,2,4-triazoles is a multifaceted phenomenon with profound consequences for their chemical and biological properties. A thorough investigation requires an integrated strategy that leverages the predictive power of computational chemistry with the definitive evidence from experimental techniques like NMR spectroscopy and X-ray crystallography. For researchers in drug development, a deep understanding of the tautomeric landscape is not optional—it is a prerequisite for the rational design of effective, safe, and patentable medicines.

References

-

Lim, F. P. L., Tan, L. Y., Tiekink, E. R. T., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22681-22692. Retrieved from [Link]

-

Journal of the Chilean Chemical Society. (2019). KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY. Journal of the Chilean Chemical Society, 64(1). Retrieved from [Link]

-

Krygowski, T. M., & Cyranski, M. K. (2013). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 1(2), 2118-2127. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Amino-1,2,4-triazole. Retrieved from [Link]

-

Sorescu, D. C., Bennett, C. M., & Thompson, D. L. (1998). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A, 102(50), 10348-10357. Retrieved from [Link]

-

MDPI. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 24(15), 2779. Retrieved from [Link]

-

ResearchGate. (n.d.). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Retrieved from [Link]

-

International Journal of Science and Research (IJSR). (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(11). Retrieved from [Link]

-

ResearchGate. (2009). An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible tautomers and rotational isomers of C-nitramino-1,2,4-triazole.... Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]

-

ResearchGate. (n.d.). The tautomers of 1,2,3-triazole and 1,2,4-triazole. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Retrieved from [Link]

-

PubMed. (2024). A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. Molecular Diversity, 28(1), 11-18. Retrieved from [Link]

-

ResearchGate. (n.d.). Amide‐iminol tautomerization as a typical example of prototropic.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Retrieved from [Link]

-

chemeurope.com. (n.d.). Tautomer. Retrieved from [Link]

Sources

- 1. Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04576C [pubs.rsc.org]

- 2. Tautomer [chemeurope.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY | Journal of the Chilean Chemical Society [jcchems.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action of 1H-1,2,3-Triazol-4-amine compounds

An In-Depth Technical Guide to the Mechanism of Action of 1H-1,2,3-Triazol-4-amine Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of: The Senior Application Scientist

Abstract

The 1H-1,2,3-triazole scaffold represents a cornerstone in modern medicinal chemistry, valued for its exceptional chemical stability and versatile synthetic accessibility, primarily through "click chemistry".[1] This guide focuses on derivatives featuring a 4-amine substitution, a critical functional group that serves as a vector for generating vast chemical diversity and potent biological activity. We will dissect the multifaceted mechanisms of action through which these compounds exert their therapeutic effects, which are predominantly centered on targeted enzyme inhibition across a spectrum of diseases. Key mechanisms explored include the inhibition of Indoleamine 2,3-dioxygenase (IDO1) in immuno-oncology, cholinesterases in neurodegenerative disorders, and microbial enzymes like MurB and CYP51 for anti-infective applications.[1][2][3] This document synthesizes current research to provide a comprehensive overview of established biological targets, elucidates the structure-activity relationships that govern potency, and provides validated experimental protocols for mechanistic investigation.

The 1H-1,2,3-Triazole-4-amine Scaffold: A Privileged Core in Drug Discovery

The 1,2,3-triazole ring is a five-membered aromatic heterocycle that is highly resistant to metabolic degradation, oxidation, and reduction, making it an ideal core structure for developing robust therapeutic agents.[1] Its chemical stability, coupled with the ability of its nitrogen atoms to participate in hydrogen bonding and dipole-dipole interactions, allows it to function as a bioisostere for various functional groups, including amide bonds.[4]

The introduction of an amine group at the 4-position (this compound) provides a crucial reactive handle. This allows for the straightforward synthesis of diverse compound libraries, enabling extensive exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets.[1] The most common synthetic route is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry" that regioselectively yields 1,4-disubstituted triazoles under mild conditions.[1][4]

Primary Mechanism of Action: Targeted Enzyme Inhibition

The predominant mechanism through which this compound derivatives exert their biological effects is through the direct inhibition of specific enzymes. The triazole core acts as a stable scaffold to orient various pharmacophoric fragments into the active site of a target enzyme, leading to competitive or non-competitive inhibition. Molecular docking studies consistently show that the triazole moiety and its substituents form critical interactions—such as hydrogen bonds, π-stacking, and hydrophobic interactions—with active site residues.[2][5]

Below, we explore the specific enzyme targets and associated mechanisms across different therapeutic areas.

Anticancer Activity

The fight against cancer has seen 1,2,3-triazole derivatives emerge as potent agents that act on multiple fronts, from immuno-oncology to direct cytotoxicity.[6]

-

Immuno-Oncology: Inhibition of Indoleamine 2,3-dioxygenase (IDO1) IDO1 is a critical enzyme in the kynurenine pathway that suppresses T-cell-mediated immune responses within the tumor microenvironment. Its inhibition is a major goal in immuno-oncology. A library screening of over 350,000 compounds identified the 4-amino-1,2,3-triazole core as a potent scaffold for IDO1 inhibitors.[7] Optimized compounds, such as N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine, have demonstrated remarkable potency with IC₅₀ values in the nanomolar range (23 nM).[7] By inhibiting IDO1, these compounds prevent the degradation of tryptophan and the production of immunosuppressive kynurenine, thereby restoring T-cell function and enhancing anti-tumor immunity.

Caption: IDO1 inhibition by 1,2,3-triazole compounds blocks tryptophan degradation, enhancing anti-tumor immunity.

-

Inhibition of Kinases and Other Enzymes Hybrid molecules incorporating the 1,2,3-triazole scaffold have been developed as multi-target inhibitors against enzymes crucial for cancer progression, including EGFR, VEGFR-2, and Topoisomerase II.[8] Furthermore, some 4,5-disubstituted-4H-1,2,4-triazol-3-amine derivatives have shown potent cytotoxicity against lung cancer cell lines, with IC₅₀ values significantly lower than the standard chemotherapeutic agent 5-fluorouracil.[9] Mechanistic studies revealed that these compounds induce apoptosis by upregulating pro-apoptotic proteins.[9]

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobials. Triazole derivatives have shown broad-spectrum activity against both bacteria and fungi.[10][11]

-